molecular formula C14H15NO B14553203 2-[(Pyrrolidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one CAS No. 62094-49-9

2-[(Pyrrolidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one

Cat. No.: B14553203
CAS No.: 62094-49-9
M. Wt: 213.27 g/mol
InChI Key: QNXCOMZHALZWCI-UHFFFAOYSA-N
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Description

2-[(Pyrrolidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one is a compound that features a pyrrolidine ring attached to an indanone structureThe presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the compound’s unique chemical properties and biological activities .

Preparation Methods

The synthesis of 2-[(Pyrrolidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the condensation of pyrrolidine with an appropriate indanone derivative under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

2-[(Pyrrolidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The pyrrolidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. .

Scientific Research Applications

2-[(Pyrrolidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Pyrrolidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(Pyrrolidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

62094-49-9

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-(pyrrolidin-1-ylmethylidene)-3H-inden-1-one

InChI

InChI=1S/C14H15NO/c16-14-12(10-15-7-3-4-8-15)9-11-5-1-2-6-13(11)14/h1-2,5-6,10H,3-4,7-9H2

InChI Key

QNXCOMZHALZWCI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C=C2CC3=CC=CC=C3C2=O

Origin of Product

United States

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